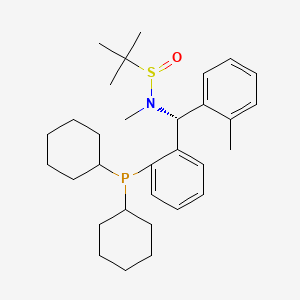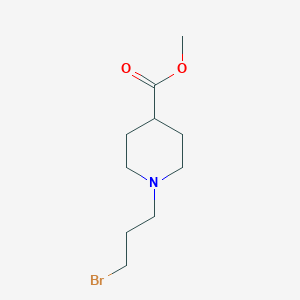
Methyl 1-(3-bromopropyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3-bromopropyl)piperidine-4-carboxylate: is an organic compound with the molecular formula C10H18BrNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-bromopropyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with bromopropyl reagents. One common method includes the nucleophilic substitution reaction where piperidine is reacted with 3-bromopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-(3-bromopropyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted piperidine derivatives.
Oxidation: Piperidone derivatives.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 1-(3-bromopropyl)piperidine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of piperidine-based pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of drugs targeting the central nervous system. It is also investigated for its potential use in developing antitubercular agents and protein kinase inhibitors .
Industry: In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its reactivity makes it a valuable component in the synthesis of complex molecules used in various applications.
Mécanisme D'action
The mechanism of action of Methyl 1-(3-bromopropyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For instance, as a precursor to protein kinase inhibitors, it may inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function .
Comparaison Avec Des Composés Similaires
Methyl piperidine-4-carboxylate: A related compound used in similar applications but lacks the bromopropyl group.
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Another piperidine derivative with different substituents, used in the synthesis of various pharmaceuticals.
4-(3-bromopropyl)piperidine-1-carboxylic acid tert-butyl ester: A compound with a similar structure but different ester group.
Uniqueness: Methyl 1-(3-bromopropyl)piperidine-4-carboxylate is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and allows for the introduction of various functional groups through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H18BrNO2 |
|---|---|
Poids moléculaire |
264.16 g/mol |
Nom IUPAC |
methyl 1-(3-bromopropyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H18BrNO2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-8H2,1H3 |
Clé InChI |
KDJWOYAJRXKKSL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCN(CC1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


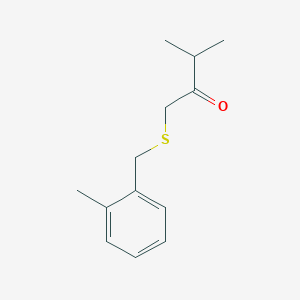
![1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)
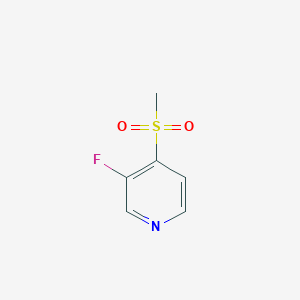
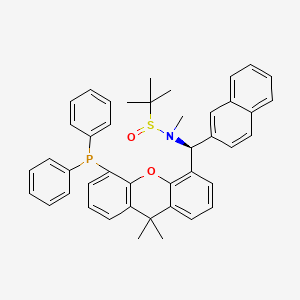
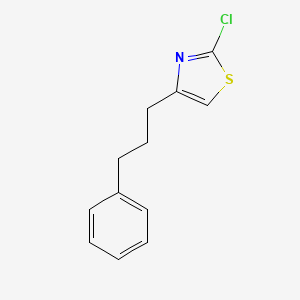
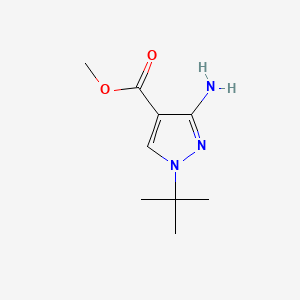
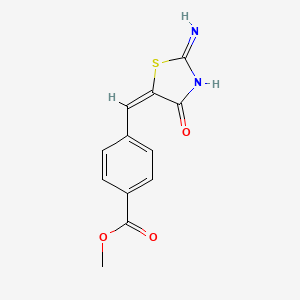
![(2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid](/img/structure/B15328119.png)


